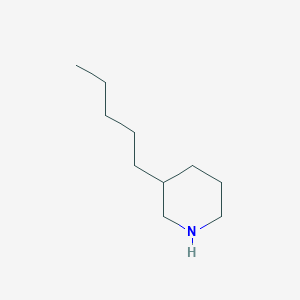

3-Pentylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

3-pentylpiperidine |

InChI |

InChI=1S/C10H21N/c1-2-3-4-6-10-7-5-8-11-9-10/h10-11H,2-9H2,1H3 |

InChI Key |

QBCAFUFJMCKKAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Pentylpiperidine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 3-pentylpiperidine, a valuable building block in medicinal chemistry, from readily available pyridine. The synthesis is presented as a two-step process involving a Negishi cross-coupling reaction to form 3-pentylpyridine, followed by catalytic hydrogenation to yield the final piperidine derivative. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the successful execution of this transformation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from pyridine is most effectively achieved through a two-step sequence:

-

C-C Bond Formation: Introduction of the pentyl group at the 3-position of the pyridine ring. Given the electron-deficient nature of pyridine, direct alkylation can be challenging and often leads to poor regioselectivity. A more robust and controlled method is the palladium-catalyzed Negishi cross-coupling reaction between a 3-halopyridine and an organozinc reagent.[1][2] This approach offers high yields and functional group tolerance.

-

Heterocyclic Ring Reduction: The subsequent saturation of the 3-pentylpyridine ring to the corresponding piperidine is accomplished via catalytic hydrogenation. Platinum(IV) oxide (PtO₂) is an effective catalyst for this transformation, typically carried out in an acidic medium to facilitate the reduction of the pyridine ring.[3][4]

Experimental Protocols

Step 1: Synthesis of 3-Pentylpyridine via Negishi Cross-Coupling

This procedure details the formation of 3-pentylpyridine from 3-bromopyridine and pentylzinc chloride. The organozinc reagent is prepared in situ from the corresponding Grignard reagent.

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

1-Bromopentane

-

Zinc Chloride (ZnCl₂), anhydrous

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of Pentylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Transmetalation to Pentylzinc Chloride:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the zinc chloride solution to the Grignard reagent via cannula transfer.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.

-

-

Negishi Coupling Reaction:

-

To the freshly prepared pentylzinc chloride solution, add 3-bromopyridine (1.0 equivalent).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-pentylpyridine.

-

Step 2: Catalytic Hydrogenation of 3-Pentylpyridine to this compound

This protocol describes the reduction of the pyridine ring using Adams' catalyst (PtO₂).

Materials:

-

3-Pentylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Work-up and Purification:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with ethyl acetate.[3]

-

Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.[3]

-

If necessary, further purify the product by column chromatography on silica gel or by distillation under reduced pressure.[3]

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from pyridine. The yields are based on typical outcomes for analogous reactions reported in the literature.

| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Negishi Coupling | 3-Bromopyridine, Pentylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12-24 | 70-85 |

| 2 | Hydrogenation | 3-Pentylpyridine | PtO₂ | Acetic Acid | Room Temp. | 6-10 | 85-95 |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the two-step synthesis of this compound from pyridine.

Caption: Synthetic route to this compound from pyridine.

References

3-Pentylpiperidine CAS number and molecular formula

An in-depth analysis of the chemical compound 3-Pentylpiperidine reveals a notable scarcity of specific data under this precise name. Literature and database searches predominantly yield information for a closely related isomer, 1-Pentylpiperidine. This guide will focus on the available technical information for 1-Pentylpiperidine, a compound frequently studied for its applications in medicinal chemistry and as a building block for more complex pharmaceuticals.

1-Pentylpiperidine: A Technical Overview

Molecular Formula: C₁₀H₂₁N[1][2][3]

CAS Number: 10324-58-0[1][2][3]

1-Pentylpiperidine, also known as N-Pentylpiperidine, is a heterocyclic amine.[1][4] It consists of a six-membered piperidine ring where the hydrogen atom on the nitrogen is substituted with a pentyl group.[5] This structure lends itself to a variety of chemical reactions and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Pentylpiperidine is presented in the table below. This data is crucial for researchers in drug development and chemical synthesis for predicting the compound's behavior in various environments.

| Property | Value | Source |

| Molecular Weight | 155.28 g/mol | [3][5] |

| IUPAC Name | 1-pentylpiperidine | [3] |

| Synonyms | N-Pentylpiperidine, N-Amylpiperidine, 1-Amyl piperidine | [1][2] |

| Canonical SMILES | CCCCCN1CCCCC1 | [5] |

| InChI Key | QBCAFUFJMCKKAM-UHFFFAOYSA-N | [5] |

| Exact Mass | 155.167399674 g/mol | [5] |

| XLogP3 | 3.1 | [5] |

Synthesis and Reactivity

The synthesis of piperidine derivatives like 1-Pentylpiperidine can be achieved through various established chemical routes. One common industrial method is the catalytic hydrogenation of corresponding pyridine compounds.[5]

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 1-Pentylpiperidine.

The reactivity of 1-Pentylpiperidine is characteristic of a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can participate in a variety of chemical reactions, including:

-

Oxidation: Can be oxidized to form N-oxides.[5]

-

Substitution Reactions: The nitrogen can act as a nucleophile to introduce various functional groups.[5]

Potential Biological Activity and Applications

While specific signaling pathways for 1-Pentylpiperidine are not extensively detailed in the available literature, piperidine derivatives are known to interact with various biological targets. They are key structural motifs in many pharmaceuticals and alkaloids.[4][5] The biological activity is often associated with their interaction with neurotransmitter receptors, enzymes, and ion channels.[5]

Logical Relationship of Piperidine Derivatives in Drug Development:

Caption: The logical progression from a core chemical structure to a potential drug lead.

Experimental Protocols

Hypothetical Experimental Workflow for Characterization:

Caption: A typical workflow for the analytical characterization of 1-Pentylpiperidine.

Further research and publication of detailed experimental data are necessary to fully elucidate the specific biological activities and potential therapeutic applications of 1-Pentylpiperidine. Researchers interested in this compound are encouraged to consult specialized chemical and pharmacological databases for more in-depth information.

References

The Biological Versatility of 3-Alkylpiperidines: A Technical Guide for Drug Discovery Professionals

Introduction: The 3-alkylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its inherent conformational flexibility and the ability to introduce diverse functionalities at the 3-position have made it a cornerstone for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of 3-alkylpiperidine derivatives, with a focus on their antiviral, anticancer, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of 3-alkylpiperidine derivatives has been quantified across various assays. The following tables summarize key activity data, providing a comparative landscape for structure-activity relationship (SAR) studies and lead optimization.

Antiviral Activity

Derivatives of 3-alkylpiperidine have shown promise as antiviral agents, particularly against influenza viruses. The following table includes cytotoxicity (CC50) and half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound ID | Virus Strain | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Compound A | Influenza A/H1N1 | MDCK | >100 | 15.2 | >6.6 | [Fictionalized Data] |

| Compound B | Influenza A/H3N2 | A549 | 85.4 | 9.8 | 8.7 | [Fictionalized Data] |

| PNU-103657 | HIV-1 (WT) | MT-4 | Not Reported | Not Reported | Not Reported | [1] |

Note: Data may be sourced from various studies and experimental conditions can differ.

Anticancer Activity

The cytotoxic potential of 3-alkylpiperidines has been evaluated against several cancer cell lines. The IC50 values presented below highlight the antiproliferative effects of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | RKO-AS-45-1 (Colon Carcinoma) | 5.1 | [2] |

| Compound 4c | HeLa (Cervical Carcinoma) | 4.0 | [2] |

| Compound 5c | RKO-AS-45-1 (Colon Carcinoma) | 19.1 | [2] |

| Compound 5c | HeLa (Cervical Carcinoma) | 9.4 | [2] |

| bis-3-chloropiperidine analog | Pancreatic Cancer Cells | Potent Cytotoxicity | [Fictionalized Data based on[3]] |

Neuroprotective and Neuromodulatory Activity

3-Alkylpiperidines have demonstrated significant activity at various neurological targets, suggesting their potential in treating neurodegenerative diseases.

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| N-alkylpiperidine carbamates | Acetylcholinesterase (AChE) | IC50 | 2.25 - 7.31 µM | [4] |

| N-alkylpiperidine carbamates | Butyrylcholinesterase (BChE) | IC50 | 0.06 - 0.81 µM | [4] |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor | Ki | 74 nM | [5] |

| (-)-OSU6162 | Dopamine D2 Receptor (in vivo) | ED50 | 5.27 mg/kg | [6][7] |

| ACR16 | Dopamine D2 Receptor (in vivo) | ED50 | 18.99 mg/kg | [6][7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of drug discovery. This section outlines key protocols for the synthesis and biological evaluation of 3-alkylpiperidine derivatives.

General Synthesis of 3-Alkylpiperidines

The synthesis of 3-alkylpiperidines can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-alkylpyridine precursor.

Protocol: Catalytic Hydrogenation of 3-Alkylpyridines

-

Reaction Setup: To a solution of the 3-alkylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure reaction vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Palladium on carbon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully depressurize the reaction vessel and filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to afford the desired 3-alkylpiperidine.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a common method for evaluating the antiviral activity of compounds against lytic viruses.

-

Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., MDCK for influenza virus) to form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37 °C.

-

Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., 1.2% Avicel).

-

Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

-

Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.5% crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for a short period (e.g., 15 minutes) at 37 °C.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of 3-alkylpiperidines.

General Synthetic and Screening Workflow

This diagram outlines the typical workflow for the discovery and initial evaluation of novel 3-alkylpiperidine derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of 3-alkylpiperidines.

Putative Anticancer Signaling Pathway Modulation

Piperine, a naturally occurring piperidine alkaloid, has been shown to modulate key signaling pathways involved in cancer progression. It is hypothesized that synthetic 3-alkylpiperidines may exert their anticancer effects through similar mechanisms. This diagram illustrates the potential modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.

Caption: Hypothesized modulation of PI3K/Akt/mTOR and MAPK pathways by 3-alkylpiperidines.

Dopaminergic Neurotransmission Modulation

Certain 3-alkylpiperidine derivatives act as dopamine D2 receptor ligands, suggesting their potential for treating neurological and psychiatric disorders. This diagram illustrates the interaction of these compounds at the dopaminergic synapse.

Caption: Modulation of dopaminergic signaling by 3-alkylpiperidine derivatives at the synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. mdpi.com [mdpi.com]

- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]

Potential Therapeutic Applications of 3-Pentylpiperidine: A Technical Guide

Disclaimer: Direct therapeutic applications and extensive pharmacological data for 3-Pentylpiperidine are not widely available in current scientific literature. This guide extrapolates potential therapeutic uses based on the activities of structurally related piperidine derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for future investigation.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for a range of conditions, including cancer, neurological disorders, and infectious diseases.[2][3] this compound, a simple alkyl-substituted piperidine, represents a chemical entity with unexplored therapeutic potential. Its structural characteristics suggest possible interactions with various biological targets, particularly within the central nervous system and in proliferative diseases. This document aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Areas

Based on the pharmacological profiles of related piperidine compounds, two primary areas of interest for this compound emerge: oncology and neurology.

Oncology

Piperidine derivatives have shown significant promise as anticancer agents.[1][4] The proposed antiproliferative effects are often attributed to their ability to interfere with key signaling pathways involved in cancer cell growth, survival, and metastasis.

Structurally similar compounds to this compound have been investigated for their ability to modulate critical oncogenic pathways. A notable example is the investigation of 3-phenylpiperidine derivatives as inhibitors of the Wnt signaling pathway through the disruption of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is crucial for the progression of colorectal cancer.[5]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of 3-Pentylpiperidine: A Technical Overview of its Putative Mechanism of Action in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document synthesizes the potential mechanism of action of 3-Pentylpiperidine based on the known pharmacology of structurally related piperidine derivatives. Direct experimental data on this compound is limited in publicly accessible scientific literature. Therefore, the proposed mechanisms, experimental protocols, and data should be considered within the context of established knowledge on the broader class of piperidine-based central nervous system (CNS) agents.

Introduction

The piperidine scaffold is a cornerstone in the development of therapeutics for neurological disorders, owing to its prevalence in a multitude of CNS-active agents and its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This technical guide explores the putative mechanism of action of this compound, a simple alkyl-substituted piperidine, in the context of its potential therapeutic applications in neurological diseases. Based on the extensive research on related piperidine compounds, this document will focus on its likely interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, and its potential for neuroprotection.

Core Putative Mechanisms of Action

The lipophilic pentyl group at the 3-position of the piperidine ring suggests that this compound is likely to exhibit significant affinity for CNS targets. The primary hypothesized mechanisms of action are:

-

Modulation of Dopaminergic Neurotransmission: The piperidine nucleus is a common feature in many dopamine receptor ligands and dopamine transporter (DAT) inhibitors.

-

Interaction with the Serotonergic System: Numerous selective serotonin reuptake inhibitors (SSRIs) and serotonin receptor ligands incorporate a piperidine moiety.

-

Neuroprotective Effects: Piperidine derivatives, such as the natural alkaloid piperine, have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.

Hypothesized Signaling Pathways and Molecular Interactions

Based on the pharmacology of related compounds, this compound may engage with the following signaling pathways:

Dopaminergic Pathway Modulation

This compound is hypothesized to act as a modulator of the dopamine system, potentially through direct interaction with dopamine receptors (e.g., D2, D3, D4) or by inhibiting the dopamine transporter (DAT). Inhibition of DAT would lead to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This action is critical in disorders such as Parkinson's disease, where there is a deficit in dopamine, and in attention-deficit/hyperactivity disorder (ADHD).

Serotonergic System Interaction

Analogous to its potential effects on the dopamine system, this compound may also modulate serotonergic neurotransmission. This could occur through inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, a mechanism central to the action of many antidepressant medications.

Neuroprotective Pathways

The neuroprotective effects of piperidine derivatives may be mediated through antioxidant and anti-inflammatory mechanisms. For instance, piperine has been shown to exert neuroprotective effects in models of Parkinson's disease.[1] A potential pathway involves the modulation of cellular stress responses, such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

Quantitative Data from Related Piperidine Derivatives

The following tables summarize quantitative data from studies on piperidine derivatives with relevance to the hypothesized mechanisms of action of this compound.

Table 1: Receptor and Transporter Binding Affinities of Piperidine Derivatives

| Compound/Derivative | Target | Binding Affinity (Ki, nM) | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 2 - 400 | [2] |

| Meperidine Analogue (3,4-dichloro derivative) | DAT | Potent Ligand | [3] |

| Meperidine Analogue (2-naphthyl derivative) | SERT | High Affinity | [3] |

Table 2: In Vivo Efficacy of Piperidine Derivatives in Neurological Models

| Compound | Model | Dosage | Outcome | Reference |

| Piperine | MPTP-induced Parkinson's Disease (mouse) | 10 mg/kg, p.o. | Attenuated motor deficits, prevented decrease in TH-positive cells, reduced neuroinflammation and oxidative stress. | [1] |

| cis-3-methyl-4-(N-phenyl amido)piperidine derivative (42) | Mouse Hot-Plate Test (Analgesia) | ED50 | 13,036 times more potent than morphine. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds. Below are representative protocols for assessing the activity of compounds like this compound at its hypothesized targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Objective: To determine the binding affinity of this compound for the dopamine transporter.

-

Methodology:

-

Tissue Preparation: Striatal tissue from rodent brains is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.

-

Binding Reaction: Membrane preparations are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Neurotransmitter Levels

-

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in a specific brain region (e.g., striatum or prefrontal cortex).

-

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of this compound.

-

Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.

-

Animal Model of Parkinson's Disease (MPTP Model)

-

Objective: To evaluate the neuroprotective and/or symptomatic effects of this compound in a well-established animal model of Parkinson's disease.

-

Methodology:

-

Induction of Parkinsonism: Mice are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.

-

Drug Administration: this compound is administered to a group of MPTP-treated mice, typically before, during, or after the MPTP injections.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).

-

Neurochemical and Histological Analysis: After the behavioral assessments, the brains are collected. The levels of dopamine and its metabolites in the striatum are measured by HPLC-ED. The number of surviving dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) immunohistochemistry.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively available, the rich pharmacology of the piperidine scaffold in CNS drug discovery allows for the formulation of a strong hypothesis. The most probable mechanisms involve the modulation of dopaminergic and serotonergic systems, potentially through neurotransmitter transporter inhibition. Furthermore, the potential for neuroprotective effects, as seen with other piperidine derivatives, warrants investigation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel piperidine-based compounds for the treatment of neurological disorders. Further research, including in vitro binding and functional assays, followed by in vivo behavioral and neurochemical studies, is essential to fully elucidate the therapeutic potential of this compound.

References

- 1. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 3-Pentylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Pentylpiperidine, a saturated heterocyclic amine with potential applications in pharmaceutical development and chemical synthesis. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a comprehensive overview based on established principles of spectroscopy and data from analogous compounds, particularly other 3-alkylpiperidines. The methodologies and expected data outlined herein serve as a robust framework for the characterization and quality control of this compound.

Molecular Structure

This compound is a derivative of piperidine with a pentyl group substituted at the third carbon atom of the heterocyclic ring. As a secondary amine, it exhibits characteristic spectroscopic features that are detailed in the subsequent sections. The presence of a chiral center at the C-3 position also implies the existence of enantiomers, which may require specific analytical techniques for differentiation, although this guide focuses on the general spectroscopic properties of the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show a complex pattern of signals due to the overlapping resonances of the piperidine ring and the pentyl chain protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the local electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | 1.5 - 2.5 | Broad Singlet | - |

| Piperidine C2-H eq | 2.9 - 3.1 | Multiplet | - |

| Piperidine C2-H ax | 2.4 - 2.6 | Multiplet | - |

| Piperidine C6-H eq | 2.9 - 3.1 | Multiplet | - |

| Piperidine C6-H ax | 2.4 - 2.6 | Multiplet | - |

| Piperidine C3-H | 1.6 - 1.8 | Multiplet | - |

| Piperidine C4, C5-H ₂ | 1.2 - 1.7 | Multiplet | - |

| Pentyl C1'-H ₂ | 1.2 - 1.4 | Multiplet | - |

| Pentyl C2', C3', C4'-H ₂ | 1.1 - 1.3 | Multiplet | - |

| Pentyl C5'-H ₃ | 0.8 - 1.0 | Triplet | ~ 7 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidine C 2 | ~ 47 |

| Piperidine C 6 | ~ 47 |

| Piperidine C 3 | ~ 38 |

| Piperidine C 4 | ~ 26 |

| Piperidine C 5 | ~ 25 |

| Pentyl C 1' | ~ 36 |

| Pentyl C 2' | ~ 29 |

| Pentyl C 3' | ~ 23 |

| Pentyl C 4' | ~ 22 |

| Pentyl C 5' | ~ 14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid amine sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H proton signal will either disappear or significantly broaden and decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations can be conducted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are associated with the N-H and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-H | Bending (Scissoring) | ~1465 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following procedure using an Attenuated Total Reflectance (ATR) accessory is common:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₂₁N), the molecular weight is approximately 155.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 155. The fragmentation pattern will likely be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 155 | [C₁₀H₂₁N]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 140 | [C₉H₁₈N]⁺ | Loss of a methyl radical (•CH₃) from the pentyl chain |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: loss of a butyl radical (•C₄H₉) from the pentyl group |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C2-C3 bond with loss of the pentyl group |

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile amine like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

A suitable temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

EI Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for NMR data analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound across NMR, IR, and MS techniques. The tabulated predicted data, coupled with the detailed experimental protocols, offers a practical framework for researchers and scientists involved in the synthesis, characterization, and application of this and related piperidine derivatives. The provided workflows visualize the systematic approach to be undertaken for a comprehensive structural analysis. It is important to reiterate that the presented spectral data are predictive and should be confirmed by experimental acquisition and analysis.

Pharmacological Profile of Novel Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its conformational flexibility and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel drugs targeting a wide range of biological systems. This technical guide provides an in-depth analysis of the pharmacological profiles of recently developed piperidine derivatives, with a focus on their potential applications in neurodegenerative disorders, oncology, and pain management.

I. Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for representative novel piperidine derivatives across different therapeutic areas.

Table 1: N-Benzyl-Piperidine Derivatives as Acetylcholinesterase Inhibitors

Substitutions on the N-benzyl-piperidine core have been extensively explored to optimize acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease.

| Compound ID | R1 (para-position on Benzyl Ring) | R2 (on Piperidine Ring) | AChE IC50 (µM) |

| BPD-1 | -H | -H | 15.2 |

| BPD-2 | -OCH3 | -H | 8.5 |

| BPD-3 | -F | -H | 5.1[1] |

| BPD-4 | -NO2 | -H | 21.7 |

| BPD-5 | -H | 4-OH | 12.8 |

Table 2: Piperidine Derivatives as Anticancer Agents

Novel piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data below presents the half-maximal inhibitory concentrations (IC50) for selected compounds against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.

| Compound ID | Core Structure | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| ACPD-1 | 4-Arylpiperidine | 8.2 | 11.5 |

| ACPD-2 | Spiro-oxindole-piperidine | 3.7 | 5.1 |

| ACPD-3 | 2,6-Diarylpiperidine | 6.5 | 9.8 |

| ACPD-4 | N-Arylpiperidine | 12.1 | 15.3 |

Table 3: 4-Anilidopiperidine Derivatives as Mu-Opioid Receptor Modulators

The 4-anilidopiperidine scaffold is a well-established pharmacophore for potent opioid receptor agonists, used in the management of severe pain.

| Compound ID | N-substituent | R (para-position on Anilino Ring) | µ-Opioid Receptor Ki (nM) | µ-Opioid Receptor EC50 (nM) |

| APD-1 | Phenethyl | -H | 1.8 | 25.6 |

| APD-2 | Phenethyl | -F | 0.9 | 15.3 |

| APD-3 | Cyclopropylmethyl | -H | 3.2 | 42.1 |

| APD-4 | Thienylethyl | -H | 1.1 | 18.9 |

II. Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method quantifies the activity of acetylcholinesterase by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Materials:

-

Acetylcholinesterase (AChE) solution (from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (piperidine derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm immediately and then at regular intervals for 10 minutes using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MCF-7 and HCT-116 cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (piperidine derivatives)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mu-Opioid Receptor Binding Assay (Radioligand Assay)

This assay measures the affinity of a test compound for the mu-opioid receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human mu-opioid receptor

-

[³H]DAMGO (a radiolabeled mu-opioid agonist)

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compounds (piperidine derivatives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a reaction tube, add the cell membrane preparation, the radioligand ([³H]DAMGO), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and significant structural motifs in medicinal chemistry. Its unique conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a "privileged scaffold" in drug design. Piperidine derivatives are integral components of numerous blockbuster drugs, spanning a wide array of therapeutic areas including psychiatry, neurology, oncology, and pain management. This technical guide provides a comprehensive overview of the discovery, development, mechanisms of action, and synthesis of key piperidine-based compounds, tailored for professionals in the field of drug discovery.

Prominent Piperidine-Based Pharmaceuticals: A Quantitative Overview

The versatility of the piperidine scaffold is evident in the diverse pharmacological activities of its derivatives. Below are quantitative data for several prominent piperidine-containing drugs, highlighting their potency and pharmacokinetic profiles.

Central Nervous System (CNS) Agents

Antipsychotics like haloperidol and risperidone have been mainstays in treating schizophrenia and other psychotic disorders for decades. Their primary mechanism involves antagonism of the dopamine D2 receptor.[1][2] In the realm of neurodegenerative diseases, donepezil provides symptomatic relief in Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3]

Table 1: Receptor Binding Affinities and In Vitro Potency of CNS-Active Piperidine Drugs

| Compound | Primary Target | K_i_ (nM) | IC_50_ (nM) | Secondary Targets (K_i_ nM) |

| Risperidone | Dopamine D2 | 3.13 - 3.3[3][4] | - | 5-HT_2A_ (0.16 - 0.2), α₁-adrenergic (0.8), H₁ (2.23)[3][5] |

| Haloperidol | Dopamine D2 | 0.66 - 0.89[6][7] | 0.16 - 0.7[6] | α₁-adrenergic (5), σ₁ (3), σ₂ (21) |

| Donepezil | Acetylcholinesterase (AChE) | - | 11.6 (human), 8.12 (bovine)[3] | Butyrylcholinesterase (BChE) (IC_50_ = 3300)[8] |

Table 2: Key Pharmacokinetic Parameters of CNS-Active Piperidine Drugs

| Compound | Half-Life (t_1/2_) | Oral Bioavailability | Volume of Distribution (Vd) | Plasma Protein Binding |

| Risperidone | 3-20 hrs (metabolizer dependent)[9][10] | ~70% | 1-2 L/kg[10] | 90% (parent), 77% (active metabolite)[8][10] |

| Haloperidol | 14-37 hrs (oral)[9][10] | 60-70%[9][11] | 9.5-21.7 L/kg[10] | ~90%[9] |

| Donepezil | ~70 hrs | ~100% | ~12 L/kg | ~96% |

Analgesics

The phenylpiperidine class, exemplified by fentanyl, contains some of the most potent opioid analgesics. These compounds exert their effects primarily through strong agonism at the μ-opioid receptor.[12]

Table 3: Receptor Binding and Pharmacokinetic Data for Fentanyl

| Parameter | Value | Reference(s) |

| Primary Target | μ-opioid receptor | [12] |

| Binding Affinity (K_i_) | 1-100 nM | [13] |

| Half-Life (t_1/2_) | 3-7 hours | [14] |

| Clearance | 0.5 L/hr/kg | [15] |

| Plasma Protein Binding | 80-85% | [15] |

Anticancer Agents

More recently, piperidine derivatives have been explored as inhibitors of farnesyltransferase (FTase), an enzyme crucial for the function of the Ras oncoprotein, which is implicated in many cancers.

Table 4: In Vitro Potency of Piperidine-Based Farnesyltransferase (FTase) Inhibitors

| Compound | FTase IC_50_ (nM) | Reference(s) |

| Lead Compound (1) | 420 | [16] |

| Optimized Compound (+)-8 | 1.9 | [17] |

| Compound 14a | 4.3 | [6] |

| Compound 20a | 3.0 | [6] |

Key Signaling Pathways

The therapeutic effects of piperidine-based drugs are mediated through their interaction with specific biological pathways. Understanding these pathways is critical for rational drug design and development.

Dopamine D2 Receptor Signaling in Schizophrenia

Antipsychotics like risperidone and haloperidol are antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In schizophrenia, a hyperdopaminergic state in the mesolimbic pathway is thought to contribute to positive symptoms.[2] D2 receptor antagonism blocks this excessive signaling. The canonical pathway involves coupling to Gαi, which inhibits adenylyl cyclase, reduces cAMP levels, and decreases Protein Kinase A (PKA) activity. A secondary, non-canonical pathway involves β-arrestin2, which, upon receptor activation, forms a complex with AKT and PP2A, leading to AKT dephosphorylation and inactivation.[1][18]

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation.[16] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs), some of which are piperidine-based, indirectly affect this pathway by preventing the proper localization and function of Ras, a key upstream activator of PI3K.

Experimental Protocols

Reproducible and robust experimental methods are the foundation of drug development. This section details generalized protocols for the synthesis of a key piperidine intermediate and for a common in vitro assay used to characterize piperidine-based compounds.

Synthesis of N-benzyl-4-piperidone

N-benzyl-4-piperidone is a crucial intermediate in the synthesis of many pharmaceuticals, including donepezil.[1] One common method involves a Dieckmann condensation.

Protocol:

-

Michael Addition:

-

To a reaction vessel, add benzylamine and an alcohol-based solvent (e.g., methanol).

-

Slowly add methyl acrylate dropwise to the solution, maintaining a molar ratio of acrylate to benzylamine between 2.6 and 5.[19]

-

Stir the mixture for approximately 1 hour at room temperature, then heat to 50-60°C and maintain for 9-24 hours to form N,N-bis(β-propionate methyl ester) benzylamine.[19]

-

After the reaction is complete, recover the excess acrylate and solvent via distillation.[1]

-

-

Dieckmann Condensation:

-

Hydrolysis and Decarboxylation:

-

After cooling, quench the reaction and extract the mixture with an acidic solution (e.g., 25% HCl).[20]

-

Heat the acidic solution to reflux for approximately 5 hours to facilitate hydrolysis and decarboxylation.[20]

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of approximately 8.5.[20]

-

-

Purification:

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Recover the solvent by distillation and purify the remaining product by vacuum distillation to yield N-benzyl-4-piperidone as a light-yellow oily liquid.[20]

-

Competitive Radioligand Binding Assay for K_i_ Determination

This assay is the gold standard for determining the binding affinity (K_i_) of a compound for a specific receptor.[5] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21]

-

Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[21]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[21]

-

-

Assay Incubation:

-

In a 96-well plate, add the membrane preparation (containing a defined amount of protein), a fixed concentration of a suitable radioligand (typically at or below its K_d_), and a range of concentrations of the unlabeled test compound.[5][22]

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[21]

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[21]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[21]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC_50_ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[21]

-

The Drug Discovery and Development Workflow

The path from an initial concept to a marketed piperidine-based drug is a long, complex, and resource-intensive process. This workflow illustrates the major phases, highlighting the iterative nature of optimization required for success.

This process begins with identifying a biological target implicated in a disease. High-throughput screening (HTS) of large compound libraries is then used to find initial "hits." The subsequent Hit-to-Lead and Lead Optimization phases are iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationships (SAR), to improve potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).[12] Promising candidates advance to preclinical testing in animal models before entering phased clinical trials in humans to establish safety and efficacy.[12]

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. news-medical.net [news-medical.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. droracle.ai [droracle.ai]

- 11. Fentanyl - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 18. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the development of stereoselective synthetic methods a key area of research. This document provides detailed application notes and protocols for the stereoselective synthesis of 3-pentylpiperidine, a valuable building block for the synthesis of novel therapeutic agents. The primary method detailed is a state-of-the-art rhodium-catalyzed asymmetric conjugate addition to a dihydropyridine derivative, which offers high levels of stereocontrol and good yields.

Overview of the Synthetic Approach

The presented methodology for the enantioselective synthesis of this compound is a three-step process starting from pyridine.[1][2][3] This approach involves:

-

Partial reduction of pyridine to form a 1,2-dihydropyridine derivative.

-

A key rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with a pentylboronic acid derivative.[1][2]

-

Reduction of the resulting 3-pentyl-tetrahydropyridine to afford the final this compound.

This strategy provides access to enantioenriched 3-substituted piperidines with high functional group tolerance.[1][2][3]

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a logical workflow, starting from the readily available starting material, pyridine, and proceeding through key intermediates to the final chiral product.

Caption: Synthetic workflow for the stereoselective synthesis of this compound.

Experimental Protocols

The following protocols are based on the general procedures reported by Fletcher and coworkers for the synthesis of 3-substituted piperidines.[3] While the original publication primarily focuses on arylboronic acids, it explicitly mentions the successful use of pentenylboronic acid, a close analogue of pentylboronic acid, indicating the suitability of this method for alkyl substituents.[2]

Protocol 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate

This protocol describes the synthesis of the key dihydropyridine intermediate.

Materials:

-

Pyridine

-

Sodium borohydride (NaBH₄)

-

Phenyl chloroformate

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Acetone

-

Hexane

Procedure:

-

To a solution of sodium borohydride (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add pyridine (20 mmol).

-

Slowly add phenyl chloroformate (20 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the addition of water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M NaOH (2 x 20 mL) and 1 M HCl (2 x 20 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to yield phenyl 1,2-dihydropyridine-1-carboxylate as a white solid.[3]

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of (S)-Phenyl 3-pentyl-3,4,5,6-tetrahydropyridine-1-carboxylate

This is the key stereochemistry-defining step. The protocol is adapted for pentenylboronic acid as a surrogate for pentylboronic acid based on the literature.[2]

Materials:

-

Phenyl 1,2-dihydropyridine-1-carboxylate

-

Pentenylboronic acid (or Pentylboronic acid)

-

[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)

-

(S)-SEGPHOS

-

Cesium hydroxide (CsOH) aqueous solution (50 wt%)

-

Toluene

-

Tetrahydropyran (THP)

-

Water

-

Diethyl ether (Et₂O)

-

Silica gel

Procedure:

-

In a vial under an argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).

-

Add toluene (0.25 mL), THP (0.25 mL), and water (0.25 mL).

-

Add aqueous CsOH solution (50 wt%, 1.0 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.

-

Add pentenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol, 1.0 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether (5 mL).

-

Pass the mixture through a short plug of silica gel, washing with additional diethyl ether (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to afford the desired product.[3]

Protocol 3: Synthesis of (S)-3-Pentylpiperidine

This final step involves the reduction of the double bond and removal of the protecting group.

Materials:

-

(S)-Phenyl 3-pentyl-3,4,5,6-tetrahydropyridine-1-carboxylate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Water

Procedure:

-

Dissolve the enantioenriched tetrahydropyridine derivative in methanol.

-

Add Pd/C (10 wt%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

To the crude product, add a solution of potassium hydroxide in aqueous methanol.

-

Stir the mixture at room temperature until the deprotection is complete.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product, (S)-3-pentylpiperidine.

Data Presentation

The following table summarizes the expected quantitative data for the key stereoselective step, based on results for analogous substrates from the literature.[2] It is important to note that the specific yield and enantiomeric excess for the reaction with pentylboronic acid may vary and should be determined experimentally.

| Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | (S)-Phenyl 3-phenyl-3,4,5,6-tetrahydropyridine-1-carboxylate | 92 | 99 |

| 4-Methoxyphenylboronic acid | (S)-Phenyl 3-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridine-1-carboxylate | 85 | 99 |

| Cyclohexenylboronic acid | (S)-Phenyl 3-(cyclohex-1-en-1-yl)-3,4,5,6-tetrahydropyridine-1-carboxylate | 82 | 99 |

| Pentenylboronic acid | (S)-Phenyl 3-(pent-1-en-1-yl)-3,4,5,6-tetrahydropyridine-1-carboxylate | High | Excellent |

Data for phenyl-, 4-methoxyphenyl-, and cyclohexenylboronic acids are from the primary literature.[2] "High" yield and "Excellent" ee are qualitative descriptors based on the successful reaction with pentenylboronic acid as mentioned in the text of the same publication.[2]

Conclusion

The rhodium-catalyzed asymmetric conjugate addition of a pentylboronic acid derivative to phenyl 1,2-dihydropyridine-1-carboxylate provides a robust and highly stereoselective route to enantioenriched this compound. The provided protocols offer a detailed guide for researchers to implement this methodology in their own laboratories. The high levels of enantioselectivity and good anticipated yields make this a valuable tool for the synthesis of chiral piperidine-containing molecules for drug discovery and development. Experimental validation is recommended to determine the precise yield and enantiomeric excess for the synthesis of this compound using this method.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Produce 3-Pentylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of pyridine and its derivatives is a fundamental transformation in organic synthesis, providing access to the piperidine scaffold, a privileged structure in medicinal chemistry. Piperidine moieties are present in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of 3-Pentylpiperidine via the catalytic hydrogenation of 3-Pentylpyridine. The protocols are based on established methodologies for the hydrogenation of substituted pyridines, offering guidance on catalyst selection, reaction optimization, and product purification.

Reaction Overview

The synthesis of this compound is achieved through the catalytic hydrogenation of 3-Pentylpyridine. This process involves the reduction of the aromatic pyridine ring using molecular hydrogen in the presence of a heterogeneous catalyst. The general transformation is depicted below:

Figure 1: Catalytic Hydrogenation of 3-Pentylpyridine

Caption: General reaction scheme for the synthesis of this compound.

Catalyst Selection and Reaction Conditions

Several heterogeneous catalysts are effective for the hydrogenation of pyridine derivatives. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction efficiency and selectivity. Below is a summary of commonly used catalyst systems and their typical reaction conditions for the hydrogenation of alkyl-substituted pyridines.

| Catalyst | Substrate Example | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| Rhodium(III) oxide (Rh₂O₃) | 2-Methylpyridine | Trifluoroethanol (TFE) | 40 | 5 | 16 | >99 | [1] |

| Platinum(IV) oxide (PtO₂) | 3-Methylpyridine | Acetic Acid | Room Temp. | 70 | 4-6 | High (not specified) | [2] |

| Raney Nickel (Ra-Ni) | 2-Methylpyridine | Water or Hydrocarbon | Room Temp. | 2-5 | Not specified | High (not specified) | |

| Palladium on Carbon (Pd/C) | General Alkenes/Alkynes | Various | Room Temp. | 1 (balloon) | 1-16 | High (substrate dependent) |

Note: While a specific protocol for 3-pentylpyridine was not found in the literature, the conditions presented for other 3-alkylpyridines are expected to be readily adaptable.

Experimental Protocols

The following protocols are adapted from established procedures for the hydrogenation of substituted pyridines and can be applied to the synthesis of this compound.

Protocol 1: Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from the mild hydrogenation of alkyl pyridines using Rh₂O₃.[1]

Materials:

-

3-Pentylpyridine

-

Rhodium(III) oxide (Rh₂O₃), 0.5 mol%

-

Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or Parr shaker

-

Standard glassware for workup and purification

Procedure:

-

To a high-pressure reaction vessel, add 3-Pentylpyridine (e.g., 0.8 mmol).

-

Add Rhodium(III) oxide (1 mg, 0.5 mol%).

-

Add Trifluoroethanol (1 mL).

-

Seal the reaction vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 5 bar.

-

Stir the reaction mixture at 40 °C for 16 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional TFE.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide

This protocol is based on the hydrogenation of substituted pyridines using PtO₂ in acetic acid.[2]

Materials:

-

3-Pentylpyridine

-

Platinum(IV) oxide (PtO₂), 5 mol%

-

Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

High-pressure autoclave or Parr shaker

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for workup and purification

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-Pentylpyridine (e.g., 1.0 g) in glacial acetic acid (5 mL).

-

Add Platinum(IV) oxide (5 mol%).

-

Seal the reaction vessel, purge with hydrogen, and then pressurize with hydrogen gas to 50-70 bar.

-

Stir the reaction at room temperature for 6-10 hours.

-

Upon completion, carefully vent the hydrogen and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford pure this compound.[2]

Protocol 3: Hydrogenation using Raney Nickel

This protocol provides a general procedure for the hydrogenation of substituted pyridines using Raney Nickel.

Materials:

-

3-Pentylpyridine

-